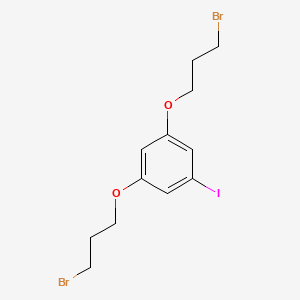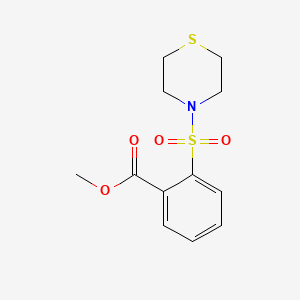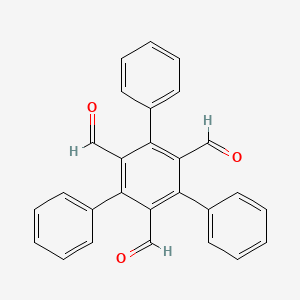
1,3-Bis(3-bromopropoxy)-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-bromopropoxy)-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two propoxy groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-bromopropoxy)-5-iodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dihydroxybenzene (resorcinol).
Bromination: The hydroxyl groups of resorcinol are converted to bromopropoxy groups using 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Iodination: The iodination of the intermediate product is carried out using iodine and an oxidizing agent like potassium iodate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-bromopropoxy)-5-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Deiodinated aromatic ethers.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-bromopropoxy)-5-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-bromopropoxy)-5-iodobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-bromopropoxy)benzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3-Diiodo-5-(3-bromopropoxy)benzene: Contains two iodine atoms, which may alter its reactivity and biological activity.
1,3-Bis(3-chloropropoxy)-5-iodobenzene: Chlorine atoms instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
1,3-Bis(3-bromopropoxy)-5-iodobenzene is unique due to the combination of bromine and iodine atoms, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
916905-34-5 |
|---|---|
Molekularformel |
C12H15Br2IO2 |
Molekulargewicht |
477.96 g/mol |
IUPAC-Name |
1,3-bis(3-bromopropoxy)-5-iodobenzene |
InChI |
InChI=1S/C12H15Br2IO2/c13-3-1-5-16-11-7-10(15)8-12(9-11)17-6-2-4-14/h7-9H,1-6H2 |
InChI-Schlüssel |
HLRBUEOCHRYDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCCCBr)I)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)




![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)


![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)

![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
